molecular formula C20H16BrN3O2 B11312451 N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11312451
M. Wt: 410.3 g/mol
InChI Key: MUSRTZDBCUBRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core substituted with a bromine atom, a methyl group, and a carboxamide group linked to a pyrazole ring. The presence of these functional groups contributes to its diverse reactivity and potential utility in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of 1-benzyl-1H-pyrazol-5-amine, which is then reacted with various reagents to introduce the benzofuran moiety and other substituents. For instance, the reaction of 1-benzyl-1H-pyrazol-5-amine with ethyl 3-cyclopropyl-3-oxopropanoate in the presence of acetic acid and toluene under reflux conditions can yield intermediate compounds that are further processed to obtain the target molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of the bromine atom and the benzofuran ring distinguishes it from other similar compounds, offering distinct advantages in specific research and industrial contexts.

Properties

Molecular Formula

C20H16BrN3O2

Molecular Weight

410.3 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16BrN3O2/c1-13-16-11-15(21)7-8-17(16)26-19(13)20(25)23-18-9-10-22-24(18)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,25)

InChI Key

MUSRTZDBCUBRGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=CC=NN3CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.